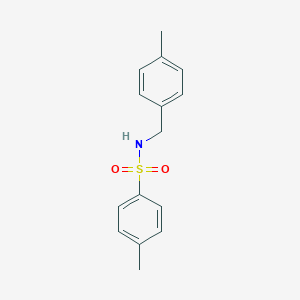

4-甲基-N-(4-甲基苄基)苯磺酰胺

描述

The compound “4-methyl-N-(4-methylbenzyl)benzenesulfonamide” is a type of sulfonamide . Sulfonamides are a biologically significant class of drugs, often referred to as 'sulfa drugs’ . They are used in modern medicine to treat various infectious diseases such as malaria, tuberculosis, HIV, and many more by targeting the dihydropteroate synthase (DHPS) pathway . They also exhibit remarkable antitumor, anticancer, and antithyroid activities among others .

Synthesis Analysis

The compound was synthesized via a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride . Sulfonamides are commonly synthesized by a mechanism analogous to the nucleophilic acyl-substitution reaction between an electrophile and a nucleophilic amine . The most efficient method for synthesizing these compounds is by the sulfonylation of amines using either sulfonyl halides or sulfonic acids as electrophiles .Molecular Structure Analysis

The molecular formula of the compound is C15H17NO2S . In the crystal structure, N—H O hydrogen bonds link the molecules, forming ribbons running along the b-axis direction . One of the aromatic rings hosts two intermolecular C—H interactions that link these hydrogen-bonded ribbons into a three-dimensional network .Physical And Chemical Properties Analysis

The molecular weight of the compound is 275.37 .科学研究应用

用于癌症治疗的光动力疗法:Pişkin、Canpolat 和 Öztürk (2020 年) 的一项研究探索了用苯磺酰胺衍生物基团取代的新型锌酞菁化合物。由于其高单线态氧量子产率和良好的荧光特性,这些化合物表现出用于光动力疗法(一种癌症治疗方法)的有用特性 (Pişkin, Canpolat, & Öztürk, 2020)。

抗菌剂:Abbasi 等人(2015 年)合成了 N-烷基/芳基烷基-4-甲基-N-(萘-1 基)苯磺酰胺,显示出有效的抗菌特性和中等的酶抑制作用。这项研究突出了此类化合物作为抗菌剂的潜力 (Abbasi 等,2015)。

材料科学应用:Ceylan 等人(2015 年)的工作涉及 4-[(2-羟基-3-甲基苄叉亚胺)氨基]苯磺酰胺的合成和表征,包括使用各种光谱技术进行分析。这项研究有助于开发具有特定结构和光谱特性的材料 (Ceylan 等,2015)。

用于医学应用的碳酸酐酶抑制:Gul 等人(2016 年)合成了一系列苯磺酰胺,并测试了它们对人碳酸酐酶(一种具有多种生理作用的酶)的抑制作用。一些衍生物表现出很强的抑制作用,这使得它们对进一步的医学应用感兴趣 (Gul 等,2016)。

固相合成应用:Fülöpová 和 Soural (2015 年) 回顾了聚合物负载苯磺酰胺在固相合成中的应用,强调了它们在合成各种化学结构中的作用 (Fülöpová & Soural, 2015)。

作用机制

Target of Action

The primary target of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide is the ATPase activity of skeletal myosin II subfragment 1 (S1) . This compound is structurally similar to N-benzyl-p-toluene sulfonamide (BTS), which is known to be a potent and specific inhibitor of this target . The inhibition of ATPase activity in myosin II S1 plays a significant role in the study of muscle contraction .

Mode of Action

4-methyl-N-(4-methylbenzyl)benzenesulfonamide interacts with its target by inhibiting the ATPase activity of skeletal myosin II S1 . This inhibition results in the disruption of muscle contraction, as ATPase activity is crucial for this process .

Biochemical Pathways

The compound affects the dihydropteroate synthase (DHPS) pathway . This pathway is targeted by many sulfonamides, a class of drugs to which 4-methyl-N-(4-methylbenzyl)benzenesulfonamide belongs . The inhibition of the DHPS pathway can lead to the treatment of various infectious diseases .

Result of Action

The molecular and cellular effects of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide’s action include the inhibition of ATPase activity in skeletal myosin II S1, leading to the disruption of muscle contraction . Additionally, by targeting the DHPS pathway, it can potentially treat various infectious diseases .

属性

IUPAC Name |

4-methyl-N-[(4-methylphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO2S/c1-12-3-7-14(8-4-12)11-16-19(17,18)15-9-5-13(2)6-10-15/h3-10,16H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUHVKXMAFORRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80356855 | |

| Record name | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10504-92-4 | |

| Record name | 4-methyl-N-(4-methylbenzyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80356855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the key intermolecular interactions observed in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide?

A1: The crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide reveals the presence of both N—H⋯O and C—H⋯π interactions. [] These interactions play a crucial role in linking the molecules together, resulting in the formation of a complex three-dimensional network structure within the crystal lattice. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyphenyl)-5-methylbenzo[d]oxazole](/img/structure/B185115.png)

![tert-Butyl [2-[(trifluoroacetyl)amino]ethyl]carbamate](/img/structure/B185133.png)